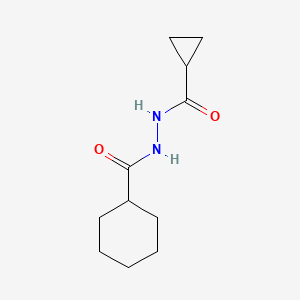amine oxalate](/img/structure/B5154114.png)
[2-(2,5-dimethylphenoxy)ethyl](2-methoxyethyl)amine oxalate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[2-(2,5-dimethylphenoxy)ethyl](2-methoxyethyl)amine oxalate, also known as DMPEA-Oxalate, is a chemical compound that has gained attention in the scientific community for its potential use in various fields of research. DMPEA-Oxalate is a white crystalline solid that is soluble in water and has a molecular formula of C14H23NO3.C2H2O4. In
Mecanismo De Acción
The mechanism of action of [2-(2,5-dimethylphenoxy)ethyl](2-methoxyethyl)amine oxalatee is not fully understood, but it is believed to involve the modulation of neurotransmitter receptors. Specifically, [2-(2,5-dimethylphenoxy)ethyl](2-methoxyethyl)amine oxalatee has been shown to act as a partial agonist at the 5-HT2A receptor, which is involved in the regulation of mood, cognition, and perception. This partial agonism can lead to changes in the activity of the receptor and subsequent changes in behavior and cognition.
Biochemical and Physiological Effects
[2-(2,5-dimethylphenoxy)ethyl](2-methoxyethyl)amine oxalatee has been shown to have a number of biochemical and physiological effects. In vitro studies have demonstrated that [2-(2,5-dimethylphenoxy)ethyl](2-methoxyethyl)amine oxalatee can modulate the activity of various receptors, including the sigma-1 receptor and the 5-HT2A receptor. In vivo studies have shown that [2-(2,5-dimethylphenoxy)ethyl](2-methoxyethyl)amine oxalatee can alter behavior and cognition in animal models, suggesting that it may have similar effects in humans.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
[2-(2,5-dimethylphenoxy)ethyl](2-methoxyethyl)amine oxalatee has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has a high affinity for certain receptors, making it a useful tool for studying these receptors. However, [2-(2,5-dimethylphenoxy)ethyl](2-methoxyethyl)amine oxalatee also has some limitations. Its mechanism of action is not fully understood, and it may have off-target effects that could complicate experimental results. Additionally, [2-(2,5-dimethylphenoxy)ethyl](2-methoxyethyl)amine oxalatee is not currently approved for human use, meaning that its potential clinical applications are currently limited.
Direcciones Futuras
There are several future directions for research involving [2-(2,5-dimethylphenoxy)ethyl](2-methoxyethyl)amine oxalatee. One potential direction is the development of new drugs based on [2-(2,5-dimethylphenoxy)ethyl](2-methoxyethyl)amine oxalatee. Its high affinity for certain receptors makes it a promising lead compound for the development of drugs for the treatment of pain and neurodegenerative diseases. Another direction is the further exploration of its mechanism of action. Understanding how [2-(2,5-dimethylphenoxy)ethyl](2-methoxyethyl)amine oxalatee modulates neurotransmitter receptors could lead to new insights into the brain and its functions. Finally, more research is needed to determine the safety and efficacy of [2-(2,5-dimethylphenoxy)ethyl](2-methoxyethyl)amine oxalatee in humans, which could pave the way for its clinical use.
Métodos De Síntesis
The synthesis of [2-(2,5-dimethylphenoxy)ethyl](2-methoxyethyl)amine oxalatee involves a multi-step process that starts with the reaction of 2,5-dimethylphenol with ethylene oxide to form 2-(2,5-dimethylphenoxy)ethanol. This intermediate is then reacted with 2-methoxyethylamine in the presence of a catalyst to produce DMPEA. Finally, DMPEA is converted to [2-(2,5-dimethylphenoxy)ethyl](2-methoxyethyl)amine oxalatee by reacting with oxalic acid. The overall yield of [2-(2,5-dimethylphenoxy)ethyl](2-methoxyethyl)amine oxalatee is around 50% and the purity can be increased through recrystallization.
Aplicaciones Científicas De Investigación
[2-(2,5-dimethylphenoxy)ethyl](2-methoxyethyl)amine oxalatee has been used in various fields of research, including neuroscience, pharmacology, and medicinal chemistry. In neuroscience, [2-(2,5-dimethylphenoxy)ethyl](2-methoxyethyl)amine oxalatee has been shown to modulate the activity of certain neurotransmitter receptors, such as the serotonin receptor 5-HT2A. This modulation can lead to changes in behavior and cognition, making [2-(2,5-dimethylphenoxy)ethyl](2-methoxyethyl)amine oxalatee a potential tool for studying the brain and its functions.
In pharmacology, [2-(2,5-dimethylphenoxy)ethyl](2-methoxyethyl)amine oxalatee has been investigated for its potential use as a drug lead compound. Studies have shown that [2-(2,5-dimethylphenoxy)ethyl](2-methoxyethyl)amine oxalatee has a high affinity for certain receptors, such as the sigma-1 receptor, which is involved in pain regulation and neuroprotection. This affinity makes [2-(2,5-dimethylphenoxy)ethyl](2-methoxyethyl)amine oxalatee a promising candidate for developing new drugs for the treatment of pain and neurodegenerative diseases.
Propiedades
IUPAC Name |
N-[2-(2,5-dimethylphenoxy)ethyl]-2-methoxyethanamine;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO2.C2H2O4/c1-11-4-5-12(2)13(10-11)16-9-7-14-6-8-15-3;3-1(4)2(5)6/h4-5,10,14H,6-9H2,1-3H3;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEVMRSDTVUQKTH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)OCCNCCOC.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(2,5-dimethylphenoxy)ethyl]-2-methoxyethanamine;oxalic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-chloro-4-[(1-cyclohexyl-4-piperidinyl)oxy]-N-(2-methoxyethyl)benzamide](/img/structure/B5154045.png)


![N-({[4-chloro-3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-4-methoxybenzamide](/img/structure/B5154062.png)


![3-[(4-chlorophenyl)sulfonyl]-2-(1,2-dihydro-5-acenaphthylenyl)-1,3-thiazolidine](/img/structure/B5154083.png)
![3-methyl-6-(3-thienyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B5154090.png)



![4,4'-[(3-fluorophenyl)methylene]bis(1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one)](/img/structure/B5154128.png)
![N-[3-(1,3-benzothiazol-2-yl)-4-chlorophenyl]-2-methoxybenzamide](/img/structure/B5154135.png)
![ethyl 4-(cyclopropylmethyl)-1-[(2,3,6-trifluorophenyl)acetyl]-4-piperidinecarboxylate](/img/structure/B5154139.png)